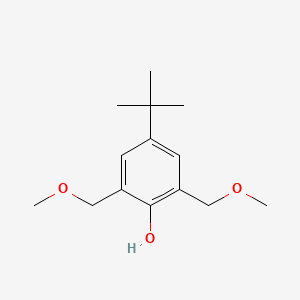

4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol

Übersicht

Beschreibung

4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol is an organic compound that belongs to the class of phenolic antioxidants. It is characterized by the presence of a tert-butyl group and two methoxymethyl groups attached to a phenol ring. This compound is known for its stability and effectiveness in preventing oxidative degradation, making it valuable in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol typically involves the alkylation of phenol with tert-butyl alcohol and formaldehyde in the presence of an acid catalyst. The reaction conditions include:

Temperature: 100-160°C

Catalyst: Sulfonic acid functionalized polymer supported carbon composite solid acid catalyst

Reaction Time: 1 to 5 hours

Pressure: Atmospheric pressure

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high conversion rates and selectivity for the desired product, with efficient recovery and recycling of the catalyst .

Analyse Chemischer Reaktionen

Types of Reactions

4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated phenols

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol is primarily utilized for its antioxidant properties. Antioxidants are crucial in preventing oxidative degradation in various materials. Its effectiveness has been documented in several studies:

- Polymer Stabilization : The compound is widely used to stabilize polymers against oxidative degradation, particularly in the production of plastics and rubber products. It helps prolong the lifespan of these materials by preventing oxidative damage during processing and storage .

- Food Industry : In food applications, this compound acts as a preservative by stabilizing fats and oils against rancidity. Its inclusion in food packaging materials helps maintain the quality and safety of food products by preventing oxidative spoilage .

Biomedical Applications

Recent research has explored the potential biomedical applications of this compound:

- Cancer Treatment : Preliminary studies suggest that phenolic compounds may exhibit anticancer properties. The antioxidant activity can help mitigate oxidative stress in cells, which is linked to cancer progression .

- Pharmaceutical Formulations : The compound's stability makes it a candidate for use in pharmaceutical formulations where oxidative stability is critical. Its incorporation can enhance the shelf-life of sensitive compounds .

Environmental Impact

The environmental implications of phenolic antioxidants like this compound are also being studied:

- Toxicity Studies : Research indicates that while these compounds are effective antioxidants, they may also pose risks as endocrine disruptors or through bioaccumulation in human tissues . Monitoring their levels in human serum has become essential due to their widespread use in consumer products .

Case Study 1: Polymer Stabilization

A study demonstrated that incorporating this compound into polyethylene significantly improved thermal stability and resistance to oxidation over time compared to untreated samples. The findings highlighted a reduction in degradation products and extended service life of the polymer under accelerated aging conditions .

Case Study 2: Food Packaging

In a controlled experiment, researchers evaluated the efficacy of this compound in food packaging films. Results showed that films containing this compound exhibited lower rates of lipid oxidation compared to those without it, indicating its potential to enhance food preservation .

Wirkmechanismus

The mechanism of action of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol involves its ability to donate hydrogen atoms from the phenolic hydroxyl group, thereby neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species, and the pathways involved are those related to oxidative stress and antioxidant defense systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,6-Di-tert-butyl-4-methoxyphenol

- 2,6-Di-tert-butyl-4-methylphenol

- Butylated Hydroxytoluene

- Butylated Hydroxyanisole

Uniqueness

4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol is unique due to its dual methoxymethyl groups, which enhance its solubility and stability compared to other similar phenolic antioxidants. This structural feature makes it particularly effective in applications requiring long-term stability and resistance to oxidative degradation .

Biologische Aktivität

4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol, commonly referred to as a derivative of phenolic compounds, is notable for its diverse biological activities. This article reviews the compound's chemical properties, biological effects, and potential applications based on recent research findings.

- Molecular Formula : C14H22O3

- Molecular Weight : 238.33 g/mol

- Chemical Structure : The compound features a phenolic core with tert-butyl and methoxymethyl substituents that contribute to its stability and reactivity.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that phenolic compounds can donate hydrogen atoms or electrons to neutralize free radicals, thus preventing oxidative stress in biological systems .

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various bacterial strains. Its mechanism often involves disrupting microbial cell membranes and inhibiting growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 1 μg/mL |

| Klebsiella pneumoniae | 2 μg/mL |

Research indicates that the presence of the tert-butyl group enhances the lipophilicity of the compound, facilitating better penetration through bacterial membranes .

Anti-inflammatory Effects

Studies have reported that this compound can modulate inflammatory pathways. It appears to inhibit the expression of pro-inflammatory cytokines and enzymes involved in inflammation.

- Mechanism : The compound may inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.

- Case Study : In a murine model of inflammation, administration of the compound significantly decreased paw edema compared to control groups .

Case Studies

-

Antioxidant Efficacy in Human Cells :

A study conducted on human fibroblast cells demonstrated that treatment with this compound resulted in a significant decrease in markers of oxidative stress, such as malondialdehyde (MDA) levels. -

Antimicrobial Efficacy :

A clinical trial assessed the effectiveness of this compound against multidrug-resistant strains of bacteria. Results indicated a high efficacy rate in inhibiting bacterial growth, suggesting potential therapeutic applications in treating resistant infections .

Eigenschaften

IUPAC Name |

4-tert-butyl-2,6-bis(methoxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O3/c1-14(2,3)12-6-10(8-16-4)13(15)11(7-12)9-17-5/h6-7,15H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDBJOYDLRRTRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)COC)O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624933 | |

| Record name | 4-tert-Butyl-2,6-bis(methoxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421546-91-0 | |

| Record name | 4-tert-Butyl-2,6-bis(methoxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Tert-butyl-2,6-bis(methoxymethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.